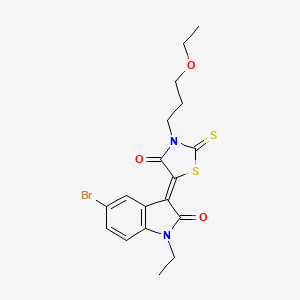
(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H19BrN2O3S2 and its molecular weight is 455.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
- The compound has been involved in the development of novel synthesis methods, including microwave-assisted synthesis techniques. These methods provide a convenient approach for preparing thiazolidine and thiazolidinone derivatives, which are significant in medicinal chemistry (Zidar, Kladnik, & Kikelj, 2009).
Carbonic Anhydrase Inhibition and Anticancer Activity
- Thiazolidinone derivatives, including (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one, have been studied for their inhibitory effect on carbonic anhydrase enzymes. They exhibit significant inhibitory activity, particularly against tumor-associated isoforms, suggesting potential applications in cancer therapy (Eldehna et al., 2017).
Antimicrobial Applications
- The compound and its derivatives have been explored for their antimicrobial properties. These studies include the preparation of various derivatives and evaluating their antimicrobial activities, showing potential as antibacterial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Antiproliferative Activity
- Research on thiazolidinone derivatives has revealed their antiproliferative properties against certain cancer cell lines, indicating potential utility in developing cancer treatments. These studies focus on their activity against lung carcinoma cell lines and other cancer types (Erben et al., 2014).
Structural and Computational Studies
- The compound has been a subject of structural analysis and computational studies, including X-ray diffraction and theoretical investigations. Such studies help in understanding the molecular configuration and properties of the compound, essential for its application in drug design (Khelloul et al., 2016).
Gold Complexes and Cancer Cell Line Activity
- Gold complexes involving thiazolidinone derivatives have been synthesized and tested for their activity against various cancer cell lines. This research indicates the potential of these complexes in cancer treatment, particularly against cisplatin-resistant ovarian cancer cells (Gallati et al., 2020).
Aldose Reductase Inhibition
- Derivatives of (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one have been evaluated as aldose reductase inhibitors. This enzyme is a target in diabetic complications, suggesting the therapeutic potential of these derivatives in managing diabetes-related issues (Kučerová-Chlupáčová et al., 2020).
Antitumor and Anti-Inflammatory Activity
- The compound and its derivatives have been studied for antitumor and anti-inflammatory activities, identifying hit-compounds that show promising results exceeding known comparison drugs. This indicates their potential in developing new treatments for cancer and inflammation (Horishny et al., 2020).
Propriétés
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S2/c1-3-20-13-7-6-11(19)10-12(13)14(16(20)22)15-17(23)21(18(25)26-15)8-5-9-24-4-2/h6-7,10H,3-5,8-9H2,1-2H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJQKKHHOTUJL-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

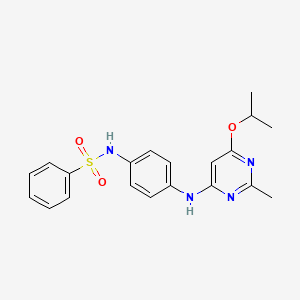
![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)
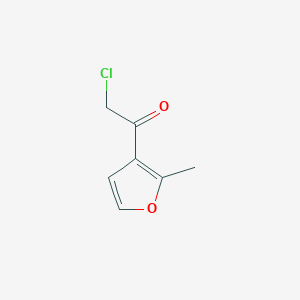
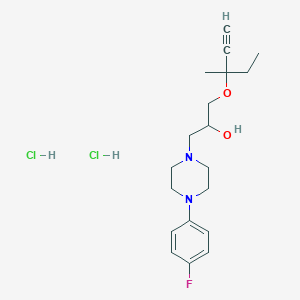
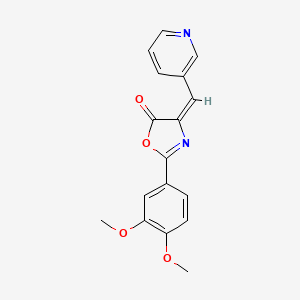
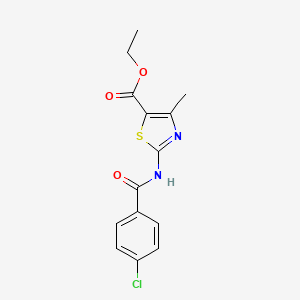
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)
![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)
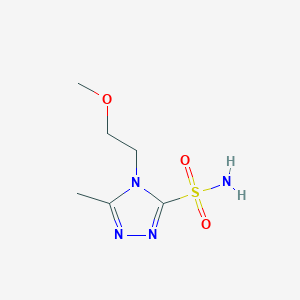
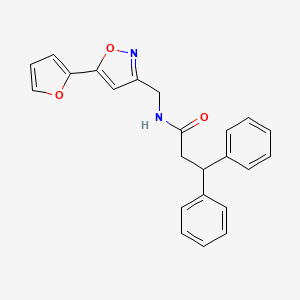
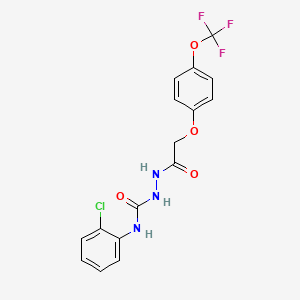
![N-1,3-benzodioxol-5-yl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2452779.png)